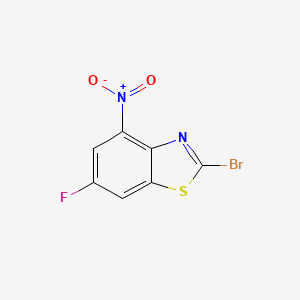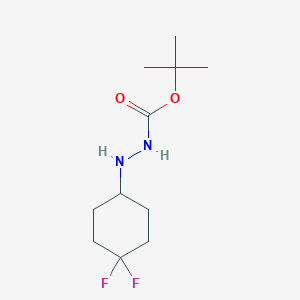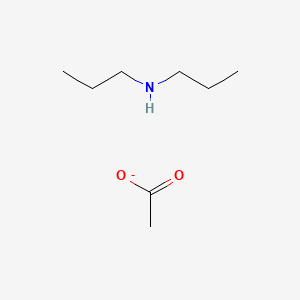
(S)-1-(2-Aminophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Aminophenyl)ethan-1-ol is a chiral organic compound with a molecular formula of C8H11NO It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, making it an important intermediate in various chemical syntheses
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-1-(2-Aminophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-1-(2-Nitrophenyl)ethan-1-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a solvent like ethanol and a temperature range of 25-50°C.
Another method involves the asymmetric reduction of 2-Acetylaminophenyl ketone using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion and high yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Aminophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form (S)-1-(2-Aminophenyl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Acetylaminophenyl ketone or 2-Formylaminophenyl aldehyde.
Reduction: (S)-1-(2-Aminophenyl)ethane.
Substitution: N-Acyl derivatives or N-Sulfonyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-Aminophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a chiral ligand in asymmetric synthesis.
Medicine: It is a precursor in the synthesis of various drugs, including those targeting neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Aminophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(2-Aminophenyl)ethan-1-ol
- 1-(2-Aminophenyl)propan-1-ol
- 1-(2-Aminophenyl)butan-1-ol
Uniqueness
(S)-1-(2-Aminophenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to its ®-enantiomer, the (S)-enantiomer may exhibit different pharmacological activities and binding affinities. The presence of the hydroxyl group at the ethan-1-ol position also differentiates it from other similar compounds, influencing its reactivity and applications.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(1S)-1-(2-aminophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3/t6-/m0/s1 |
Clave InChI |
WBIYLDMSLIXZJK-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1N)O |
SMILES canónico |
CC(C1=CC=CC=C1N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)
![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)
![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
![(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol](/img/structure/B11762082.png)


![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B11762097.png)



amine](/img/structure/B11762125.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)

